Glycyl-dl-methionine
Overview
Description
Glycyl-dl-methionine is a dipeptide composed of the amino acids glycine and methionine. It is known for its role as a metabolite and is the reverse sequence of methionylglycine. The compound has a molecular formula of C₇H₁₄N₂O₃S and a molar mass of 206.26 g/mol .
Mechanism of Action
Target of Action
Glycylmethionine, also known as Gly-Met, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite .
Mode of Action
The interaction of Glycylmethionine with its targets leads to various changes. Both photooxidation and collision-induced dissociation of Gly-Met happen through electron transfer from either the sulfur atom or the terminal amino group when it is in its uncharged state . This process leads to the formation of α-protons and sulfur-centered cation radicals in Gly-Met . The photooxidation of met-gly behaves differently from gly-met . The peptide’s conformation plays a crucial role in understanding the oxidation mechanism .
Biochemical Pathways
Glycylmethionine is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis .
Pharmacokinetics
A study on a methionine starvation-based anti-cancer drug provides insights into the kinetics of l-methionine depletion . The study aimed to develop an integrated pharmacokinetic/pharmacodynamic model for encapsulated methioninase and a mathematical model of tumor growth/regression to determine the kinetics of L-methionine depletion .
Result of Action
The result of Glycylmethionine’s action is the formation of α-protons and sulfur-centered cation radicals in Gly-Met . This same mechanism can cause similar damage in proteins . The oxidation of Gly-Met and its reverse sequence, Met-Gly, has differences .
Action Environment
The action of Glycylmethionine is influenced by environmental factors such as the solvent and pH . Peptides can adopt different conformations—cationic, zwitterionic, or anionic—depending on the solvent and pH . The zwitterionic form of Gly-Met is particularly important as it is responsible for the formation of sulfur-centered radicals .
Biochemical Analysis
Biochemical Properties
Glycyl-dl-methionine participates in biochemical reactions as a metabolite . The oxidation of this compound and its reverse sequence, Met-Gly, has differences. Both photooxidation and collision-induced dissociation of this compound happen through electron transfer from either the sulfur atom or the terminal amino group when it is in its uncharged state .
Cellular Effects
It is known that dipeptides, including this compound, can have physiological or cell-signaling effects .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation. In this compound, the oxidation process leads to the formation of α-protons and sulfur-centered cation radicals . This same mechanism can cause similar damage in proteins .
Temporal Effects in Laboratory Settings
It is known that the oxidation of this compound can lead to the formation of α-protons and sulfur-centered cation radicals .
Metabolic Pathways
This compound is involved in the metabolic pathways as a metabolite . It is an incomplete breakdown product of protein digestion or protein catabolism .
Transport and Distribution
It is known that dipeptides can be transported across cell membranes by peptide transporters .
Subcellular Localization
As a dipeptide, it is likely to be found in the cytoplasm where protein synthesis and degradation occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-dl-methionine can be synthesized through the condensation of glycine and methionine. This reaction typically involves the activation of the carboxyl group of methionine, followed by its reaction with the amino group of glycine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of glycylmethionine often involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
Glycyl-dl-methionine undergoes various chemical reactions, including:
Oxidation: The oxidation of glycylmethionine can lead to the formation of sulfur-centered radicals.
Substitution: this compound can participate in substitution reactions, particularly with metal ions such as palladium and platinum.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Metal ions such as palladium(II) and platinum(II) are used in substitution reactions.
Major Products Formed
Scientific Research Applications
Glycyl-dl-methionine has several scientific research applications:
Comparison with Similar Compounds
Glycyl-dl-methionine is unique due to its specific sequence of glycine and methionine. Similar compounds include:
Methionylglycine: The reverse sequence of glycylmethionine, which exhibits different oxidation behavior.
Methionylmethionine: A dipeptide composed of two methionine residues, which forms different radical structures upon oxidation.
Glycylglycine: A dipeptide composed of two glycine residues, which lacks the sulfur atom present in glycylmethionine.
This compound’s uniqueness lies in its sulfur-containing methionine residue, which plays a crucial role in its chemical reactivity and biological functions .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUCCYYAAFKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycyl-Methionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1999-34-4, 554-94-9 | |
Record name | Glycylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylmethionine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1999-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC88866 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1999-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-glycyl-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYLMETHIONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOU53Z3X9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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